molecular formula C10H9F3N2O3 B1394704 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine CAS No. 1220028-61-4

3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B1394704
CAS No.: 1220028-61-4
M. Wt: 262.18 g/mol
InChI Key: AQKLDHYNULJRLA-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine is a chemical compound with the molecular formula C10H9F3N2O3 and a molecular weight of 262.19 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the nitro and trifluoromethyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine under specific conditions. One common synthetic route includes the following steps:

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar compounds to 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-2-9(8(3-6)15(16)17)18-7-4-14-5-7/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLDHYNULJRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240638
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-61-4
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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